molecular formula C8H7BrN2O4 B14617972 1-(2-Bromoethyl)-2,4-dinitrobenzene CAS No. 60680-77-5

1-(2-Bromoethyl)-2,4-dinitrobenzene

Cat. No.: B14617972
CAS No.: 60680-77-5
M. Wt: 275.06 g/mol
InChI Key: CGBCOLZPNHYVHK-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2,4-dinitrobenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a bromoethyl group and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2,4-dinitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2,4-dinitrobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution of the ethyl group with a bromine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Bromoethyl)-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromoethyl)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes. For instance, it acts as an electrophile, forming covalent bonds with nucleophilic sites on enzymes like glutathione transferase. This interaction can lead to the activation or inhibition of the enzyme, depending on the specific molecular context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Properties

CAS No.

60680-77-5

Molecular Formula

C8H7BrN2O4

Molecular Weight

275.06 g/mol

IUPAC Name

1-(2-bromoethyl)-2,4-dinitrobenzene

InChI

InChI=1S/C8H7BrN2O4/c9-4-3-6-1-2-7(10(12)13)5-8(6)11(14)15/h1-2,5H,3-4H2

InChI Key

CGBCOLZPNHYVHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCBr

Origin of Product

United States

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